molecular formula C38H32O2P2 B159775 [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane CAS No. 133545-17-2

[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

Cat. No. B159775
M. Wt: 582.6 g/mol
InChI Key: KRJVQCZJJSUHHO-UHFFFAOYSA-N
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Description

“[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane” is a phosphine ligand that has been gaining increasing interest in industrial and scientific research . It’s also known as DPPM. The molecular formula is C38H32O2P2 and the molecular weight is 582.6 g/mol.

Scientific Research Applications

  • Copper(I) Complexes and Their Photophysical Properties : A study by Mazzeo et al. (2019) discusses copper(I) complexes using ligands similar to the compound . These complexes exhibit significant photophysical properties, including green or yellow emission in the solid state.

  • Palladium(II) Complexes in Polymerization : Research by Muñoz-Moreno et al. (2008) focused on the synthesis of palladium(II) complexes, utilizing ligands akin to the compound, for catalyzing copolymerization reactions.

  • Enantioselective Catalysis in Grignard Cross-Coupling : A study by Nagel and Nedden (1997) explores the use of similar phosphane ligands in palladium(II) complexes for enantioselective catalysis in Grignard cross-coupling reactions.

  • Light-Emitting Ternary Eu3+ Complexes : Research by Xu, Yin, and Huang (2010) delves into the synthesis of Eu3+ complexes using aryl phosphine oxide derivatives related to the compound for potential electroluminescent applications.

  • Catalytic Hydrophosphination Applications : A paper by Al-Shboul et al. (2008) discusses the catalytic use of similar compounds in hydrophosphination reactions of alkynes.

  • Asymmetric Transfer Hydrogenation Catalysts : Research by Meriç et al. (2019) investigates catalysts derived from similar phosphane compounds for enantioselective reduction of ketones.

  • Chemical Reactivity of Phosphinylhydroxylamines : Harger (1981) studies the chemical reactions of O-(diphenylphosphinyl)hydroxylamine, a compound structurally related to the one , revealing insights into its reactivity and potential applications in organic synthesis.

Safety And Hazards

The safety data sheet for this compound suggests that it may cause skin and eye irritation. In case of inhalation, it’s recommended to move the victim into fresh air and give artificial respiration if necessary. Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

[2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJVQCZJJSUHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928180
Record name (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

CAS RN

133545-17-2, 133545-16-1
Record name (S)-MeO-BIPHEP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133545-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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